3-(2-Carboethoxyphenyl)-2-chloro-1-propene

Overview

Description

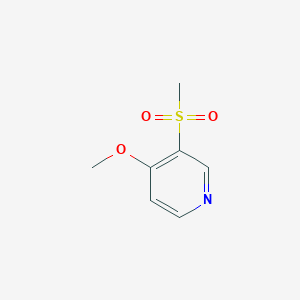

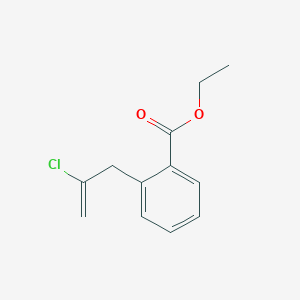

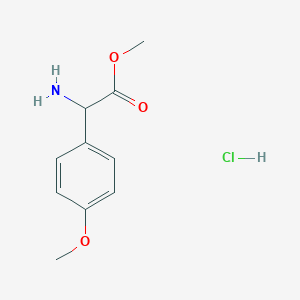

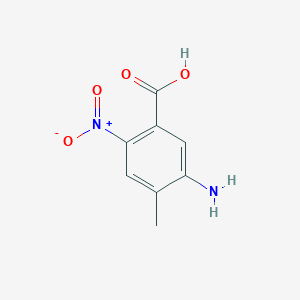

“3-(2-Carboethoxyphenyl)-2-chloro-1-propene” is a chemical compound with the IUPAC name ethyl 2-allylbenzoate . It has a molecular weight of 190.24 and is typically found in the form of a yellow oil .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C12H14O2 . For a more detailed analysis of its molecular structure, advanced techniques such as NMR spectroscopy or X-ray crystallography would be required, which are beyond my capabilities.Physical and Chemical Properties Analysis

“this compound” is a yellow oil . More detailed physical and chemical properties such as melting point, boiling point, and density would require laboratory analysis.Scientific Research Applications

Olefin Metathesis and Catalyst Development

Olefin metathesis, a reaction involving the exchange of alkene fragments by the scission and regeneration of carbon-carbon double bonds, is a critical process in organic synthesis and industrial production of chemicals. Research on WO3 catalysts has shown their effectiveness in the metathesis of ethene and trans-2-butene to form propene, highlighting the potential application of similar compounds in catalyzing such reactions. Studies detail the mechanism of W-carbene active site formation on WO3 surfaces, crucial for the metathesis process, offering insights into how compounds like 3-(2-Carboethoxyphenyl)-2-chloro-1-propene might be utilized in creating more efficient catalysts (Cheng & Lo, 2012).

Polymerization Processes

Catalyst-transfer polycondensation represents a significant method in polymer chemistry, allowing for the controlled synthesis of conjugated polymers. The mechanism involves the use of Ni catalysts in chain-growth polymerization, leading to well-defined polymers with low polydispersity. This process's understanding can guide the development of new polymerization methods where compounds like this compound might serve as monomers or intermediates in creating novel polymeric materials (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Environmental Remediation

The study of enhancing aerobic biodegradation of pollutants in groundwater using gases like ethane or propane provides valuable insights into in situ remediation strategies. Such research suggests potential applications for compounds similar to this compound in environmental remediation, particularly in facilitating or enhancing the biodegradation of persistent organic pollutants (Hatzinger, Streger, & Begley, 2015).

Advanced Materials and Catalysis

Research into the metallocene-based catalysis for ethene/propene copolymerization reveals the intricate balance between catalyst structure, reaction conditions, and polymer properties. Such studies can inform the design of new catalytic systems where derivatives of this compound could play a role in tailoring the activity and selectivity of catalysts for specific polymerization reactions (Galimberti et al., 1998).

Properties

IUPAC Name |

ethyl 2-(2-chloroprop-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWHAZMHOOMSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641146 | |

| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-78-4 | |

| Record name | Ethyl 2-(2-chloro-2-propen-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2-chloroprop-2-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

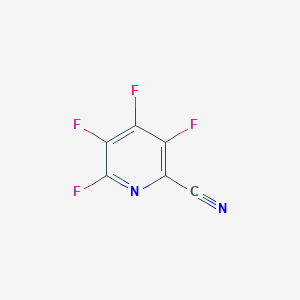

![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)